molecular formula C21H28FN3O2 B5459521 N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide

カタログ番号 B5459521
分子量: 373.5 g/mol
InChIキー: ZHGIZFOQLGKLFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

作用機序

N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the GABA-AT enzyme, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This leads to a decrease in neuronal activity and anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase GABA levels in the brain, leading to a decrease in neuronal activity. This can result in anxiolytic, anticonvulsant, and sedative effects. N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has also been shown to have potential therapeutic effects in addiction, depression, and schizophrenia.

実験室実験の利点と制限

One advantage of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide is its high selectivity for GABA-AT, which minimizes off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for research on N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and anxiety disorders. Another direction is to develop more soluble analogs of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide for improved in vivo administration. Additionally, further studies are needed to elucidate the long-term effects of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide and its potential side effects.

合成法

The synthesis of N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide involves a multistep process starting from commercially available starting materials. The key steps involve the formation of a piperidine ring and the introduction of a fluoro-substituted benzoyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

科学的研究の応用

N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and sedative effects. N-cyclopropyl-1'-(3-fluorobenzoyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use in the treatment of addiction, depression, and schizophrenia.

特性

IUPAC Name

N-cyclopropyl-1-[1-(3-fluorobenzoyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c22-17-5-1-3-15(13-17)21(27)24-11-8-19(9-12-24)25-10-2-4-16(14-25)20(26)23-18-6-7-18/h1,3,5,13,16,18-19H,2,4,6-12,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGIZFOQLGKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。